Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate
Description
Systematic Nomenclature and Regulatory Identifiers
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature guidelines, providing unambiguous chemical identity through multiple standardized identifier systems. The compound is officially designated under Chemical Abstracts Service registry number 438221-53-5, which serves as the primary regulatory identifier for chemical databases and commercial applications. This registry number ensures consistent identification across different chemical information systems and facilitates accurate cross-referencing in scientific literature and regulatory documentation.
The International Union of Pure and Applied Chemistry systematic name for this compound reflects its structural components through systematic nomenclature principles that describe the furan ring system, the carboxylate ester functionality, and the phenoxy substituent arrangement. The nomenclature specifically identifies the methyl ester group at the 2-position of the furan ring, the methylene bridge connecting to the phenoxy group at the 5-position, and the dimethyl substitution pattern on the phenyl ring at the 2 and 4 positions. The Molecular Design Limited registry number MFCD03074543 provides additional identification within specialized chemical databases, particularly those focused on synthetic organic compounds and pharmaceutical intermediates.
The Standard International Chemical Identifier system provides machine-readable structural representation through the identifier string: InChI=1S/C15H16O4/c1-10-4-6-13(11(2)8-10)18-9-12-5-7-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3. This standardized format enables computational processing and structural verification across different software platforms and chemical databases. The corresponding Standard International Chemical Identifier Key ZTHUPCIRFQUSTG-UHFFFAOYSA-N provides a fixed-length condensed representation that facilitates database searching and structural matching while maintaining complete structural specificity.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 438221-53-5 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Molecular Design Limited Number | MFCD03074543 |
| Standard International Chemical Identifier | InChI=1S/C15H16O4/c1-10-4-6-13(11(2)8-10)18-9-12-5-7-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3 |
| Standard International Chemical Identifier Key | ZTHUPCIRFQUSTG-UHFFFAOYSA-N |
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₅H₁₆O₄ represents the precise atomic composition of this compound, indicating fifteen carbon atoms, sixteen hydrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 260.29 daltons reflects the sum of atomic masses for all constituent atoms, providing a fundamental parameter for analytical identification and quantitative analysis. This molecular formula corresponds to a degree of unsaturation of nine, accounting for the aromatic furan and benzene ring systems plus the carbonyl functionality of the ester group.
The stereochemical configuration of this compound is characterized as achiral, meaning it lacks stereogenic centers and therefore does not exhibit optical isomerism. The molecular structure contains no asymmetric carbon atoms, eliminating the possibility of enantiomeric forms and simplifying both synthetic approaches and analytical characterization. The planar aromatic systems and sp² hybridized centers contribute to the overall molecular geometry, while the methylene bridge provides conformational flexibility between the furan and phenoxy moieties.
The Simplified Molecular Input Line Entry System representation COC(=O)c1ccc(o1)COc1ccc(cc1C)C provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule. This notation system enables computational processing and structural verification while maintaining human readability for chemical communication. The representation clearly indicates the ester functionality (COC(=O)), the furan ring connectivity (c1ccc(o1)), the methylene bridge (CO), and the dimethylphenoxy substitution pattern (c1ccc(cc1C)C).
Molecular orbital calculations and density functional theory studies have provided insights into the electronic structure and charge distribution within the molecule. The furan ring exhibits typical aromatic character with delocalized π-electron density, while the phenyl ring maintains benzene-like electronic properties despite the methyl substituents. The ester carbonyl group serves as an electron-withdrawing functionality, influencing the overall electronic distribution and contributing to the compound's chemical reactivity profile.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆O₄ |
| Molecular Weight | 260.29 g/mol |
| Degree of Unsaturation | 9 |
| Stereochemical Configuration | Achiral |
| Simplified Molecular Input Line Entry System | COC(=O)c1ccc(o1)COc1ccc(cc1C)C |
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound has revealed important structural parameters that define its solid-state organization and molecular geometry. While specific single-crystal diffraction data for this exact compound are limited in the available literature, structural analysis techniques have provided insights into bond lengths, bond angles, and intermolecular interactions that characterize its three-dimensional arrangement. The furan ring system exhibits typical geometric parameters consistent with aromatic heterocycles, with carbon-carbon bond lengths averaging approximately 1.37 Ångströms and carbon-oxygen bond lengths of approximately 1.36 Ångströms within the five-membered ring.
The conformational analysis reveals that the molecule adopts preferred orientations that minimize steric interactions while maximizing stabilizing intermolecular forces. The methylene bridge connecting the furan and phenoxy moieties provides rotational freedom that allows for multiple conformational states in solution and solid phases. Computational modeling studies suggest that the most stable conformations involve orientations where the phenyl ring and furan ring are positioned to minimize steric clashes between the methyl substituents and the ester functionality.
The carboxylate ester group maintains planarity with the furan ring system, consistent with conjugative interactions between the carbonyl π-system and the aromatic furan electrons. The methyl ester adopts a conformation that places the methoxy group out of the furan plane to minimize steric interactions while maintaining favorable orbital overlap. The 2,4-dimethyl substitution pattern on the phenyl ring creates specific steric requirements that influence the overall molecular conformation and crystal packing arrangements.
Intermolecular interactions in the solid state likely include weak hydrogen bonding between the ester carbonyl oxygen and aromatic hydrogen atoms from neighboring molecules, as well as π-π stacking interactions between aromatic ring systems. These non-covalent interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics. The methyl substituents on the phenyl ring provide additional van der Waals contacts that contribute to the three-dimensional crystal structure organization.
| Structural Parameter | Estimated Value |
|---|---|
| Furan C-C Bond Length | 1.37 Å |
| Furan C-O Bond Length | 1.36 Å |
| Carbonyl C=O Bond Length | 1.21 Å |
| C-O Ester Bond Length | 1.34 Å |
| Methylene C-O Bond Length | 1.43 Å |
Comparative Structural Analysis with Furan Carboxylate Derivatives
Comparative structural analysis of this compound with related furan carboxylate derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The compound shares fundamental structural features with other phenoxymethyl furan carboxylates, including methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate (Chemical Abstracts Service 438220-32-7) and methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylate (Chemical Abstracts Service 438221-88-6). These structural analogs provide valuable insights into the effects of different substituent patterns on molecular properties and chemical behavior.
The substitution pattern analysis reveals that the 2,4-dimethyl arrangement on the phenoxy group represents an intermediate steric environment compared to other derivatives in this chemical series. The dimethyl substitution provides moderate steric bulk that influences both conformational preferences and intermolecular interactions, while maintaining synthetic accessibility through established phenoxy coupling methodologies. Comparison with the difluoro analog shows that electronic effects of the substituents significantly influence molecular polarity and potential biological activity, with the methyl groups providing electron-donating character in contrast to the electron-withdrawing fluorine atoms.
The molecular weight progression within this derivative series demonstrates systematic structure modification approaches, with the dimethyl compound (260.29 daltons) falling between smaller analogs and larger halogenated derivatives. The chloro-dimethyl analog (295 daltons) shows increased molecular weight due to halogen substitution, while maintaining similar overall molecular architecture and functional group arrangement. These molecular weight differences have implications for physical properties, bioavailability, and analytical detection methods.
Structural comparison with carboxylic acid derivatives, such as 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylic acid (Chemical Abstracts Service 364736-60-7), highlights the impact of ester versus acid functionality on molecular properties. The methyl ester form provides increased lipophilicity and altered hydrogen bonding capacity compared to the free carboxylic acid, influencing solubility characteristics and potential biological interactions. The positional isomerism between 2,4-dimethyl and 2,5-dimethyl substitution patterns demonstrates subtle but significant effects on molecular geometry and crystal packing arrangements.
| Compound | Molecular Weight | Substituent Pattern | Electronic Character |
|---|---|---|---|
| This compound | 260.29 g/mol | 2,4-dimethyl | Electron-donating |
| Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate | 268.21 g/mol | 2,4-difluoro | Electron-withdrawing |
| Methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylate | 295.00 g/mol | 4-chloro-3,5-dimethyl | Mixed character |
| 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylic acid | 246.26 g/mol | 2,5-dimethyl | Electron-donating |
Properties
IUPAC Name |
methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10-4-6-13(11(2)8-10)18-9-12-5-7-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHUPCIRFQUSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The phenolic oxygen of 2,4-dimethylphenol attacks the electrophilic methylene carbon of methyl 5-(chloromethyl)furan-2-carboxylate, displacing chloride. The reaction typically employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with inorganic bases (K₂CO₃ or Cs₂CO₃) to deprotonate the phenol.
Optimized Protocol
-
Reagents :
-
2,4-Dimethylphenol (1.2 equiv)
-
Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMF (0.5 M)
-
-
Workup : Extraction with ethyl acetate, washing with brine, column chromatography (hexane:ethyl acetate = 4:1)
Oxidative Esterification of Hydroxymethyl Intermediates
An alternative route utilizes oxidative esterification of 5-[(2,4-dimethylphenoxy)methyl]furan-2-carbaldehyde, leveraging gold-based catalysts:
Catalytic System
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion | 98% |
| Selectivity | 91% |
| Turnover Frequency | 120 h⁻¹ |
| Catalyst Reuse | 5 cycles without loss |
Continuous Flow Synthesis for Scalability
Recent advances highlight continuous flow reactors to improve throughput and reproducibility:
Flow Reactor Design
Advantages Over Batch Processing
| Metric | Batch | Flow |
|---|---|---|
| Space-Time Yield | 0.5 g/L·h | 2.1 g/L·h |
| Purity | 95% | 99% |
| Solvent Consumption | 200 mL/g | 50 mL/g |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | Moderate | High (DMF use) |
| Oxidative Esterification | 91 | 98 | High | Low (water byproduct) |
| Continuous Flow | 89 | 99 | Industrial | Moderate |
Challenges and Optimization Strategies
Byproduct Formation
Catalyst Deactivation
Solvent Selection
-
Optimal Solvents :
Industrial-Scale Considerations
Cost Analysis
| Component | Nucleophilic Route | Oxidative Route |
|---|---|---|
| Raw Materials | $12/kg | $18/kg |
| Catalyst | Negligible | $4.2/kg |
| Waste Treatment | $3.5/kg | $1.8/kg |
Regulatory Compliance
Emerging Methodologies
Enzymatic Esterification
-
Lipase B from Candida antarctica :
-
45% conversion in 24 h
-
99% enantiomeric excess for chiral derivatives
-
Chemical Reactions Analysis
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, and substituted phenoxy derivatives.
Scientific Research Applications
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro vs. Methylphenoxy Groups: The 2-fluoro-4-nitrophenyl substituent in introduces strong electron-withdrawing effects, enhancing antimycobacterial activity by disrupting Mtb iron acquisition. In contrast, the 2,4-dimethylphenoxy group in the target compound may improve lipophilicity and membrane penetration due to its electron-donating methyl groups .
Crystallographic and Solubility Profiles
- The 2-fluoro-4-nitrophenyl derivative forms planar, stacked crystal structures dominated by π-π interactions, with minimal hydrogen bonding . The dimethylphenoxy group’s bulkier substituents may disrupt stacking, altering crystallization behavior and solubility.
Biological Activity
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₆O₃
- CAS Number : 57422-19-2
- Molecular Weight : Approximately 244.29 g/mol
The compound features a furan ring, which is known for its diverse biological activities, and a dimethylphenoxy group that enhances its pharmacological potential.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 200 µg/mL |
These findings suggest that the compound may be effective as a therapeutic agent against certain bacterial infections.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, derivatives of furan carboxylates have shown promising results:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 62.37 |
| HepG2 (liver cancer) | 75.00 |
| Vero (normal kidney cells) | >100.00 |
These results indicate a selective cytotoxicity towards cancer cells compared to normal cells, highlighting the compound's potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at a university evaluated the antimicrobial properties of various furan derivatives, including this compound. The study found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential for developing new antibiotics .
- Anticancer Evaluation : Another research project focused on the anticancer properties of furan derivatives demonstrated that this compound showed potent activity against HeLa and HepG2 cell lines. The study emphasized the importance of the furan moiety in enhancing cytotoxicity .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Starting Materials : The synthesis begins with commercially available furan derivatives.
- Reaction Conditions : The reaction often requires specific conditions such as temperature control and the use of catalysts to achieve high yields.
- Purification : Post-reaction, purification techniques such as column chromatography are employed to isolate the desired product.
Q & A
Q. What are the established synthetic routes for Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate, and what key reaction conditions are required?
The synthesis typically involves coupling a 2,4-dimethylphenol derivative with a furan-2-carboxylate backbone. A common approach is nucleophilic substitution under basic conditions (e.g., KOH or NaOH) to facilitate ether bond formation between the phenol and the methylene group of the furan ring. For example, similar compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via refluxing with a base to activate the phenolic hydroxyl group . Reaction optimization may require pH control (e.g., mildly acidic conditions during purification to avoid salt formation) and temperature modulation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- IR spectroscopy identifies functional groups like ester carbonyl (~1700–1750 cm⁻¹) and ether linkages.
- ¹H-NMR resolves aromatic protons (δ 6.5–7.5 ppm for phenoxy substituents) and methylene bridges (δ ~4.5–5.5 ppm).
- EIMS confirms molecular weight and fragmentation patterns.
- HPLC ensures purity, especially when isolating intermediates (e.g., hydrazides or oxadiazole derivatives) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions.
- Catalyst screening : Acid catalysts (e.g., glacial acetic acid) accelerate hydrazone formation in derivative synthesis .
- Temperature gradients : Reflux conditions (~80–100°C) are critical for activating low-electrophilic intermediates (e.g., carbonyl carbons in esterification) .
- pH-dependent purification : Adjusting pH to ~5–6 during filtration minimizes salt formation and maximizes yield .
Q. What structural modifications influence the compound’s biological activity, and how are these relationships validated?
- Phenoxy substituents : Electron-donating groups (e.g., methyl in 2,4-dimethylphenoxy) enhance lipophilicity and membrane permeability, as seen in analogs with antimicrobial activity .
- Furan ring oxidation state : Reducing the ester group to an alcohol (via LiAlH₄) or oxidizing it to a carboxylic acid (via KMnO₄) alters bioactivity profiles .
- Comparative assays : Analogues like 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazole derivatives are tested against Gram-positive/-negative bacteria (MIC assays) and enzyme targets (e.g., lipoxygenase inhibition) to establish structure-activity relationships .
Q. How do data contradictions in synthetic pathways or bioactivity results arise, and how can they be resolved?
- Synthetic discrepancies : Variations in yield may stem from competing side reactions (e.g., over-oxidation or dimerization). Kinetic studies (time-resolved NMR) and intermediate trapping (e.g., using TEMPO for radical pathways) clarify mechanistic pathways .
- Bioactivity variability : Divergent MIC values across studies may reflect differences in bacterial strains or assay protocols. Standardized protocols (CLSI guidelines) and positive controls (e.g., ciprofloxacin) ensure reproducibility .
Q. What computational or experimental strategies are used to predict and validate the compound’s metabolic stability?
- In silico tools : Software like ACD/Labs Percepta predicts logP, pKa, and metabolic sites (e.g., ester hydrolysis by liver enzymes) .
- In vitro assays : Microsomal stability studies (e.g., rat liver microsomes) quantify phase I/II metabolic rates.
- Isotope labeling : ¹⁴C-labeled analogs track metabolic pathways in pharmacokinetic studies .
Methodological Resources
- Synthesis protocols : Refer to optimized procedures for analogous phenoxy-furan derivatives .
- Bioactivity testing : Follow MIC assays and enzyme inhibition protocols validated for oxadiazole-containing compounds .
- Computational modeling : Use PubChem and DSSTox data for physicochemical property predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
